![molecular formula C12H11F3N2O2 B2392577 3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one CAS No. 2199936-91-7](/img/structure/B2392577.png)
3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Alkyne Activation and Synthetic Applications
The compound's structural framework facilitates various synthetic applications, particularly in the activation of alkynes with electrophiles. Alkyne activation, a pivotal step in many synthetic pathways, can lead to diverse products depending on the electrophile used, such as Brønsted acids, iodine, or gold complexes. This versatility is crucial in organic synthesis, enabling the preparation of isoquinolines and triazoles among other structures through electrophilic activation strategies (Yamamoto et al., 2009).
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are valuable in medicinal chemistry due to their unique biological properties. Research on synthesizing substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines showcases the incorporation of trifluoroacetic acid and hydrazine hydrate, highlighting the method's efficiency for introducing fluorinated substituents into heterocyclic frameworks (Glushkov et al., 2000).
Creation of Tetrahydropyrroloquinazolinones
A novel three-component cyclisation reaction has been developed to produce tetrahydropyrroloquinazolinones, showcasing the compound's utility in generating structurally complex and diverse heterocycles. This method involves the use of methyl 3,3,3-trifluoropyruvate, 2-aminobenzylamine, and oxo compounds, yielding regio- and stereoisomers characterized by NMR spectroscopy, demonstrating the approach's value for accessing a wide range of heterocyclic compounds (Dolenský et al., 2010).
Corrosion Inhibition Studies
In the context of materials science, derivatives of this compound class have been evaluated for their corrosion inhibition efficacy on mild steel in acidic environments. This research provides insights into the molecular properties that influence inhibition performance, such as the presence of nitrogen and the inhibitor's molecular weight, offering a pathway for designing effective corrosion inhibitors (Kadhim et al., 2017).
Antimicrobial Activity Exploration
Compounds structurally related to 3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one have been synthesized and tested for antimicrobial activity. This line of research demonstrates the potential of such compounds to serve as templates for developing new antimicrobial agents, with specific modifications on the triazole ring influencing the spectrum of activity against various microbial strains (Sumangala et al., 2010).
Propriétés
IUPAC Name |
3-methyl-2-(1,1,1-trifluoropropan-2-yloxy)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-7(12(13,14)15)19-11-16-9-6-4-3-5-8(9)10(18)17(11)2/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXBTKRGTWFSGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=NC2=CC=CC=C2C(=O)N1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B2392494.png)
![1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2392495.png)
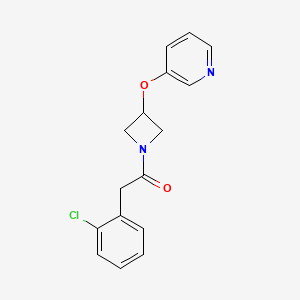


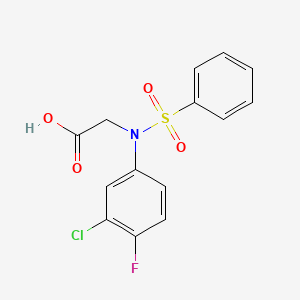
![(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)methanone](/img/structure/B2392504.png)
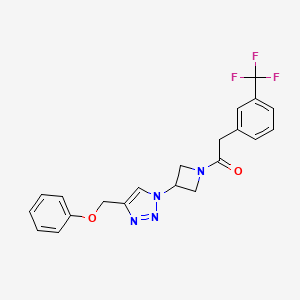
![2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2392509.png)
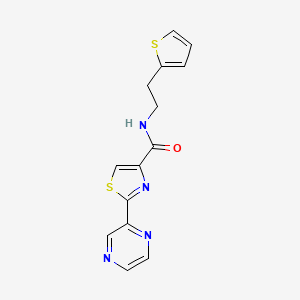
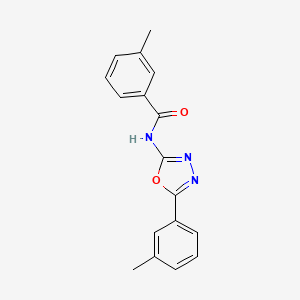
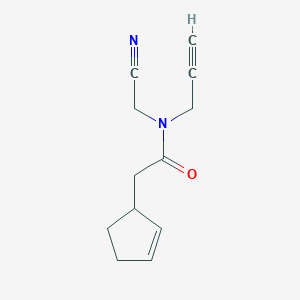

![6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2392516.png)